![molecular formula C11H10O3 B1310128 (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid CAS No. 203505-84-4](/img/structure/B1310128.png)
(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
Overview
Description
The compound (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is a derivative of acrylic acid where the acrylic moiety is conjugated to a 2,3-dihydrobenzofuran ring. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the acrylic group allows for further chemical modifications, making it a versatile building block for various synthetic pathways.
Synthesis Analysis
The synthesis of related dibenzofuran acrylate derivatives has been achieved through a one-pot approach that involves the reaction of (E)-2-(2-nitrovinyl)phenols with sulfur ylides and alkynes. This method is performed under mild conditions and does not require precious catalysts, yielding moderate to good results. The process suggests a potential pathway for the synthesis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid by adapting the starting materials and reaction conditions to target the specific dibenzofuran moiety .
Molecular Structure Analysis
The molecular structure of compounds similar to (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid has been characterized using various analytical techniques. For instance, the structural characterization of (E)-3-(3,4-Dihydroxyphenyl)acrylic acid, a compound with a related structure, was investigated using IR spectrum, ^1HNMR, and elemental analysis. These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the molecule .
Chemical Reactions Analysis
The chemical reactivity of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid can be inferred from its structural analogs. The presence of the acrylic acid moiety suggests that it can undergo typical reactions associated with alkenes, such as addition reactions. Moreover, the benzofuran ring could participate in electrophilic aromatic substitution reactions, given the right conditions. The sulfur ylide-initiated annulation reactions used to synthesize dibenzofuran acrylate derivatives indicate that the compound may also be amenable to similar chemical transformations .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid are not detailed in the provided papers, we can extrapolate from related compounds. The physical state, solubility, melting point, and boiling point can be influenced by the presence of the acrylic and benzofuran groups. Chemical properties such as acidity, reactivity with nucleophiles, and stability under various conditions are also determined by these functional groups. The high yield of 90% in the synthesis of a related compound suggests that (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid could also be synthesized efficiently under optimized conditions .
Scientific Research Applications
Synthesis Processes and Methods
Improved Synthesis : An improved method for synthesizing 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid was reported, offering milder reaction conditions and higher yield compared to previous methods. This process involves methyl esterification, condensation, and Friedel-Crafts reaction, followed by catalytic hydrogenation and hydrolysis (Deng Yong, 2010).
Photochemical Synthesis and Antimicrobial Activity : Dihydrobenzofurans containing carbomethoxy-ethenyl, synthesized via photochemical methods, demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes a compound closely related to (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (K. Ravi, K. Selvam, M. Swaminathan, 2012).
Applications in Materials and Chemical Engineering
Organic Sensitizers for Solar Cells : Organic sensitizers for solar cells, comprising donor, electron-conducting, and anchoring groups, were synthesized. These sensitizers, including ones structurally similar to (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid, showed high photon to current conversion efficiency upon anchoring onto TiO2 film (Sanghoon Kim et al., 2006).
Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Functional modification of poly vinyl alcohol/acrylic acid hydrogels through various amine compounds was studied. These hydrogels showed promising antibacterial and antifungal activities, indicating their potential use in medical applications (H. M. Aly, H. L. A. El-Mohdy, 2015).
Biochemical and Pharmaceutical Research
- Biosynthetic Pathway for Acrylic Acid Production : A novel biosynthetic pathway in Escherichia coli for producing acrylic acid from glucose was developed. This approach highlights the potential of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid and related compounds in industrial biochemical applications (Yoo-Sung Ko et al., 2020).
Chemistry and Molecular Studies
Urease Inhibitory Activity : A study on the structure and urease inhibitory activity of a copper(II) complex with a derivative of caffeic acid, similar in structure to (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid, revealed strong inhibitory activity, surpassing the positive control acetohydroxamic acid (X.-F. Chen et al., 2017).
Polyacrylamide Substrates in Cell Mechanobiology : The study validated a method for activating polyacrylamide substrates with N-hydroxysuccinimide for protein patterning, demonstrating the potential use of acrylic acid derivatives in cell mechanobiology research (M. Poellmann, A. W. Wagoner Johnson, 2013).
properties
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNRFWCOVWKHJ-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220678 | |
Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid | |
CAS RN |
203505-84-4, 198707-57-2 | |
Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203505-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 198707-57-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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